molecular formula C8H3ClN2O4 B8315410 6-chloro-7-nitro-1H-indole-2,3-dione

6-chloro-7-nitro-1H-indole-2,3-dione

Cat. No. B8315410
M. Wt: 226.57 g/mol
InChI Key: OKRFSJODSSUYCP-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

A solution of 2-chloro-2-oxoethane-1,1-diyl diacetate (70.7 g, 363 mmol) in THF (225 mL) was added dropwise to a mixture of 3-chloro-2-nitroaniline (44.7 g, 259 mmol) and potassium hydrogen carbonate (130 g, 1.30 mmol) in THF (450 mL) at 0° C. The resultant mixture was stirred at room temperature for 4 h, filtered and concentrated in vacuo. The residue was diluted with ethanol (450 mL) and a solution of hydroxylammonium chloride (90.0 g, 1.30 mmol) in water (225 mL) was added to the mixture at room temperature. The resultant mixture was refluxed for 2 h and concentrated in vacuo. Water (225 mL) was added to the residue and the resultant mixture was extracted with ethyl acetate. The extract was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate to afford a crude orange solid. The crude solid was added portionwise to conc. sulfuric acid (260 mL) at 50° C., and the resultant mixture was stirred at 70° C. for 2 h, cooled to room temperature and poured into iced water (780 mL). The resultant mixture was extracted with ethyl acetate. The extract was washed with brine, dried over sodium sulfate, filtered through silica gel and concentrated in vacuo. Diisopropyl ether (800 mL) was added to the residue, and the resultant suspension was refluxed for 30 min and cooled to room temperature with stirring. The precipitate was collected by filtration and washed with diisopropyl ether to afford the title compound as a brown solid (33.5 g, 152 mmol 59%).
Name
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step Two
Quantity
44.7 g
Type
reactant
Reaction Step Two
Quantity
130 g
Type
reactant
Reaction Step Two
Name
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
260 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
59%

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:9]C(=O)C)[C:6](Cl)=[O:7])(=O)C.[Cl:13][C:14]1[C:15]([N+:21]([O-:23])=[O:22])=[C:16]([CH:18]=[CH:19][CH:20]=1)[NH2:17].C(=O)([O-])O.[K+].[Cl-].O[NH3+].S(=O)(=O)(O)O>C1COCC1.O>[Cl:13][C:14]1[C:15]([N+:21]([O-:23])=[O:22])=[C:16]2[C:18]([C:6](=[O:7])[C:5](=[O:9])[NH:17]2)=[CH:19][CH:20]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
780 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
70.7 g
Type
reactant
Smiles
C(C)(=O)OC(C(=O)Cl)OC(C)=O
Name
Quantity
44.7 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)[N+](=O)[O-]
Name
Quantity
130 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
225 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
90 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
260 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with ethanol (450 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water (225 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to afford a crude orange solid
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Diisopropyl ether (800 mL) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the resultant suspension was refluxed for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(C(NC2=C1[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 152 mmol
AMOUNT: MASS 33.5 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.